molecular formula C12H9N3O B8539123 2-Methoxy-5-(4-pyridinyl)nicotinonitrile CAS No. 70959-61-4

2-Methoxy-5-(4-pyridinyl)nicotinonitrile

Cat. No.: B8539123
CAS No.: 70959-61-4
M. Wt: 211.22 g/mol
InChI Key: UAOTWASOGSHQAI-UHFFFAOYSA-N
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Description

2-Methoxy-5-(4-pyridinyl)nicotinonitrile is a pyridine derivative featuring a methoxy group at position 2, a nitrile group at position 3, and a 4-pyridinyl substituent at position 5 (see Figure 1). This compound is synthesized via the reaction of β-(dimethylamino)-α-(4-pyridinyl)acrolein with malononitrile in the presence of sodium methoxide in methanol . Its structural framework makes it a candidate for pharmacological exploration, particularly in cardiovascular and anticancer research, due to the bioactivity of nicotinonitrile derivatives .

Properties

CAS No.

70959-61-4

Molecular Formula

C12H9N3O

Molecular Weight

211.22 g/mol

IUPAC Name

2-methoxy-5-pyridin-4-ylpyridine-3-carbonitrile

InChI

InChI=1S/C12H9N3O/c1-16-12-10(7-13)6-11(8-15-12)9-2-4-14-5-3-9/h2-6,8H,1H3

InChI Key

UAOTWASOGSHQAI-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=N1)C2=CC=NC=C2)C#N

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Physical Properties

Table 1: Key Structural and Physical Properties of Selected Nicotinonitrile Derivatives
Compound Name Molecular Formula Substituents (Positions) Melting Point (°C) Key Spectral Data (IR/NMR) Reference ID
2-Methoxy-5-(4-pyridinyl)nicotinonitrile C₁₂H₈N₄O 2-OCH₃, 3-CN, 5-(4-pyridinyl) Not reported Not available in evidence
2-Methylamino-5-(4-pyridinyl)nicotinonitrile C₁₂H₁₁N₅ 2-NHCH₃, 3-CN, 5-(4-pyridinyl) 216–217 NMR: δ 8.5–8.7 (pyridinyl H)
2-Chloro-6-methyl-5-(4-pyridinyl)nicotinonitrile C₁₂H₈ClN₃ 2-Cl, 6-CH₃, 5-(4-pyridinyl) Not reported Not available
4-(4-Methoxyphenyl)-2-(methylthio)-6-oxo-1,6-dihydropyrimidine-5-carbonitrile C₁₃H₁₁N₃O₂S 4-(4-OCH₃Ph), 2-SCH₃, 5-CN 300 IR: 2200 cm⁻¹ (CN stretch)

Key Observations :

  • Substituent Effects on Melting Points : Methoxy and pyridinyl groups (as in the target compound) generally reduce crystallinity compared to sulfur-containing analogs (e.g., 300°C for the methylthio derivative in ).
  • Spectral Signatures : Nitrile groups exhibit characteristic IR stretches near 2200 cm⁻¹ , while pyridinyl protons resonate at δ 8.5–8.7 in NMR .

Key Observations :

  • The target compound is synthesized via a one-step condensation, whereas amino-substituted analogs require nucleophilic substitution (e.g., methylamine substitution in ).
  • Nitration of methoxypyridines () highlights the reactivity of the pyridine ring, which may influence functionalization strategies.

Key Observations :

  • Nicotinonitriles with electron-withdrawing groups (e.g., nitrile, methoxy) show promise in anticancer applications .
  • Methoxy substituents enhance solubility and bioavailability, as seen in for 2-methoxy-4,6-diphenylnicotinonitrile.

ADMET and Computational Insights

  • 2-Methoxy-4,6-diphenylnicotinonitrile (): Exhibits favorable HOMO-LUMO gaps (4.5 eV) and aromaticity indices, suggesting metabolic stability.
  • Target Compound : Predicted to have moderate solubility due to the polar nitrile group but may require formulation optimization for in vivo efficacy.

Q & A

Q. What are the key structural features of 2-Methoxy-5-(4-pyridinyl)nicotinonitrile, and how are they characterized?

The compound contains a pyridine core substituted with a methoxy group at the 2-position, a nitrile group at the 3-position, and a 4-pyridinyl group at the 5-position. Structural characterization typically involves:

  • NMR spectroscopy to confirm proton environments (e.g., methoxy protons at ~3.9 ppm and aromatic protons in the pyridine rings) .
  • X-ray crystallography to resolve bond angles and dihedral angles between aromatic rings (e.g., pyridine and pyridinyl groups form dihedral angles of 11.5–43.4°) .
  • Mass spectrometry to verify molecular weight and fragmentation patterns .

Q. What synthetic methodologies are commonly employed for preparing this compound?

Synthesis often involves multi-step routes:

  • Condensation reactions : Reacting α,β-unsaturated ketones with malononitrile in the presence of sodium methoxide .
  • Functional group modifications : Methoxylation using methylating agents (e.g., CH₃I/K₂CO₃) and nitrile introduction via nucleophilic substitution .
  • Purification : Column chromatography with silica gel and polar solvents (e.g., ethyl acetate/hexane mixtures) to isolate the final product .

Q. How do the methoxy and pyridinyl groups influence the compound’s reactivity?

  • Methoxy group : Acts as an electron-donating group, directing electrophilic substitution to specific positions on the pyridine ring. It also enhances solubility in polar solvents .
  • 4-Pyridinyl group : Participates in hydrogen bonding and π-π stacking interactions, critical for biological target binding .
  • Nitrile group : Enables further functionalization (e.g., reduction to amines or coupling reactions) .

Advanced Research Questions

Q. What strategies optimize the yield of this compound during multi-step synthesis?

  • Catalyst selection : Use palladium catalysts for Suzuki-Miyaura coupling to attach the 4-pyridinyl group efficiently .
  • Temperature control : Maintain low temperatures (−78°C to 0°C) during nitrile formation to minimize side reactions .
  • Reaction monitoring : Employ TLC or HPLC to track intermediate formation and adjust stoichiometry dynamically .

Q. How can researchers resolve contradictions in pharmacological data related to this compound’s biological activity?

  • Structure-activity relationship (SAR) studies : Systematically modify substituents (e.g., replacing methoxy with ethoxy) to isolate contributions to bioactivity .
  • Dose-response assays : Use in vitro models (e.g., enzyme inhibition assays) to validate potency thresholds and eliminate batch variability .
  • Computational docking : Predict binding affinities to targets like kinases or viral proteases to reconcile divergent experimental results .

Q. What computational methods predict the interaction of this compound with biological targets?

  • Molecular dynamics simulations : Model binding stability in solvent environments (e.g., water-lipid bilayers) .
  • Density functional theory (DFT) : Calculate electron distribution to identify reactive sites for target engagement .
  • QSAR modeling : Corrogate structural descriptors (e.g., logP, polar surface area) with experimental IC₅₀ values to prioritize derivatives .

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